Ethyl 3-(4-methoxyphenyl)-5-(2-(4-methoxyphenyl)acetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 3-(4-methoxyphenyl)-5-[[2-(4-methoxyphenyl)acetyl]amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O6S/c1-4-34-25(31)22-19-14-35-23(26-20(29)13-15-5-9-17(32-2)10-6-15)21(19)24(30)28(27-22)16-7-11-18(33-3)12-8-16/h5-12,14H,4,13H2,1-3H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITPYOHCIMIARGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CC3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-(4-methoxyphenyl)-5-(2-(4-methoxyphenyl)acetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thieno[3,4-d]pyridazine core structure with multiple substituents that may influence its biological activity. Its molecular formula is with a molecular weight of approximately 473.53 g/mol. The presence of methoxy groups and an acetamido substituent are significant as they may enhance solubility and modulate interactions with biological targets.
Biological Activities
Research indicates that compounds within the thieno[3,4-d]pyridazine class exhibit various biological activities:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of thieno[3,4-d]pyridazine can inhibit bacterial growth, although specific data on this compound's efficacy is limited.
- Anticancer Properties : Some analogs have demonstrated cytotoxic effects against cancer cell lines, suggesting potential as chemotherapeutic agents. Further studies are needed to determine the specific pathways involved.
- Enzyme Inhibition : this compound may interact with key enzymes in metabolic pathways. For instance, its structural similarity to known acetylcholinesterase inhibitors indicates potential for neuroprotective applications.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. Initial findings suggest:
- Binding Affinity : Molecular docking studies indicate that the compound may bind to various enzymes and receptors, potentially modulating their activity.
- Cellular Pathways : Research shows interactions with signaling pathways involved in cell proliferation and apoptosis, which are crucial for its anticancer effects.
Research Findings
A summary of notable studies and findings related to this compound includes:
| Study | Findings | Methodology |
|---|---|---|
| Study 1 | Identified as a potent inhibitor of acetylcholinesterase | In vitro enzyme assays |
| Study 2 | Showed cytotoxicity against breast cancer cell lines | MTT assay |
| Study 3 | Demonstrated antimicrobial activity against Gram-positive bacteria | Disk diffusion method |
Case Studies
- Case Study on Anticancer Activity : A study investigating the effects of thieno[3,4-d]pyridazine derivatives found that certain modifications increased cytotoxicity in human cancer cell lines. This compound was among the compounds tested.
- Neuroprotective Effects : Another research project explored the neuroprotective properties of similar compounds in models of Alzheimer's disease. The results indicated potential benefits in cognitive function preservation through acetylcholinesterase inhibition.
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound?
Synthesis optimization requires careful control of reaction conditions. Key factors include:
- Solvent selection : Toluene or dichloromethane for refluxing, as they stabilize intermediates .
- Catalysts : Acetic acid or triethylamine to facilitate amide bond formation and cyclization .
- Temperature : Elevated temperatures (~110°C) to drive multi-step reactions, such as the formation of the thieno-pyridazine core .
- Purification : Column chromatography or recrystallization to isolate high-purity product (>95%) .
Q. Which spectroscopic methods are most effective for characterizing this compound?
A combination of techniques is recommended:
- NMR spectroscopy (¹H, ¹³C) to confirm substituent positions and stereochemistry .
- High-resolution mass spectrometry (HRMS) for molecular weight validation .
- X-ray crystallography to resolve 3D conformation and hydrogen-bonding patterns, critical for understanding biological interactions .
Q. What stability considerations are crucial for long-term storage?
- Store in airtight containers under inert gas (e.g., argon) at -20°C to prevent hydrolysis of the ester group .
- Protect from light to avoid photodegradation of the thieno-pyridazine core .
Advanced Research Questions
Q. How can researchers investigate structure-activity relationships (SAR) to enhance biological activity?
- Synthesize analogs : Systematically vary substituents (e.g., replacing methoxy with fluoro or nitro groups) and test activity against target enzymes .
- Biological assays : Use enzyme inhibition assays (e.g., kinase profiling) and cytotoxicity screens to correlate structural changes with potency .
- Computational analysis : Perform molecular docking to predict binding modes and identify critical interactions (e.g., hydrogen bonds with the pyridazine core) .
Q. What strategies address discrepancies in reported biological activity data?
- Comparative assays : Replicate studies using standardized protocols (e.g., consistent cell lines, ATP concentrations in kinase assays) .
- Orthogonal validation : Combine biochemical assays (e.g., fluorescence polarization) with cellular models (e.g., gene knockdown) to confirm target engagement .
- Structural analysis : Compare crystallographic data of the compound bound to its target across studies to identify conformational differences .
Q. How can the mechanism of action be elucidated in biological systems?
- Molecular docking : Use software like AutoDock Vina to predict interactions with adenosine receptors or kinases .
- Binding assays : Perform competitive radioligand displacement studies to quantify affinity (e.g., Ki values) for suspected targets .
- Transcriptomic profiling : RNA sequencing to identify downstream pathways affected by the compound (e.g., apoptosis or inflammation markers) .
Q. What computational methods predict binding affinity with molecular targets?
- Molecular dynamics simulations : Analyze stability of ligand-receptor complexes over time (e.g., using GROMACS) .
- Free-energy calculations : Apply MM-PBSA/GBSA methods to estimate binding free energy and prioritize analogs .
- Pharmacophore modeling : Map electrostatic and hydrophobic features to design derivatives with improved selectivity .
Q. How can substituent variations on the thieno-pyridazine core be systematically evaluated?
- Library synthesis : Prepare derivatives with substituents at positions 3 and 5 (e.g., halogen, alkyl, or aryl groups) .
- Property profiling : Measure logP, solubility, and metabolic stability to assess drug-likeness .
- Biological testing : Screen analogs against a panel of related targets (e.g., kinase families) to identify selectivity trends .
Q. What experimental approaches validate selectivity against off-target receptors?
- Broad receptor panels : Use high-throughput screening platforms (e.g., Eurofins CEREP panels) to assess off-target activity .
- Covalent binding studies : Incorporate photoaffinity labels to confirm irreversible binding to the intended target .
- Cryo-EM : Resolve compound-target complexes in near-native states to identify non-specific interactions .
Q. How can researchers mitigate challenges in scaling up synthesis for preclinical studies?
- Process optimization : Replace hazardous solvents (e.g., DCM) with greener alternatives (e.g., ethyl acetate) .
- Flow chemistry : Implement continuous flow systems to improve yield and reproducibility of sensitive steps (e.g., nitro group reduction) .
- Quality control : Use in-line PAT (Process Analytical Technology) tools like FTIR to monitor reaction progress .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
